N-hydroxy-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-hydroxy-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide typically involves the condensation of 3-aminopyrazole with an appropriate aldehyde or ketone, followed by cyclization and functionalization steps . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or p-toluenesulfonic acid .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like manganese dioxide or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involving nucleophilic or electrophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Activated manganese dioxide in toluene at reflux temperature.
Reduction: Sodium borohydride in methanol under mild conditions.
Substitution: Halogenated reagents in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
N-hydroxy-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its anticancer properties, particularly as a CDK2 inhibitor.
Mechanism of Action
The mechanism of action of N-hydroxy-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide involves its interaction with specific molecular targets, such as CDK2/cyclin A2 . This interaction leads to the inhibition of cell cycle progression and induction of apoptosis in cancer cells . The compound’s effects are mediated through the modulation of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-hydroxy-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other pyrazolo[1,5-a]pyrimidine derivatives . Its ability to act as a CDK2 inhibitor makes it particularly valuable in cancer research .
Properties
Molecular Formula |
C14H13N5O2 |
---|---|
Molecular Weight |
283.29 g/mol |
IUPAC Name |
N'-hydroxy-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide |
InChI |
InChI=1S/C14H13N5O2/c1-21-11-4-2-9(3-5-11)10-6-16-14-12(13(15)18-20)7-17-19(14)8-10/h2-8,20H,1H3,(H2,15,18) |
InChI Key |
PWAUHEWQNAZUMP-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CN3C(=C(C=N3)/C(=N/O)/N)N=C2 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=C(C=N3)C(=NO)N)N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.